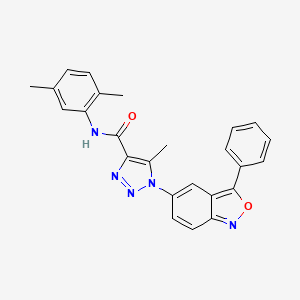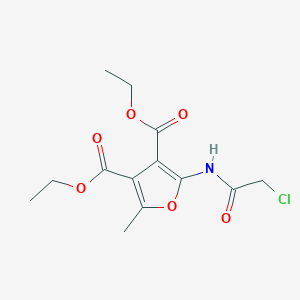
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to have anti-microbial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate in lab experiments include its availability, ease of synthesis, and low cost. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate. One area of research could focus on the development of more potent analogs of the compound with improved pharmacokinetic properties. Another direction could be to study the compound's potential for use in combination therapy with other drugs. Additionally, further research is needed to evaluate the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Further research is needed to evaluate its efficacy and safety in clinical trials and to develop more potent analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been reported in the literature. The compound can be synthesized by the reaction of 2-chloroacetamide with 3,4-diethyl-5-methylfuran-2,3,4-tricarboxylate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chloride group by the amide group, followed by cyclization to form the furan ring.
Aplicaciones Científicas De Investigación
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials.
Propiedades
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPNDAGHIZIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


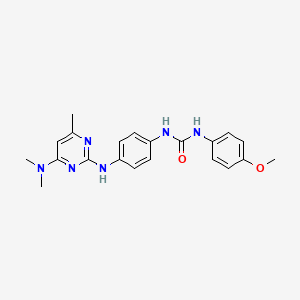
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
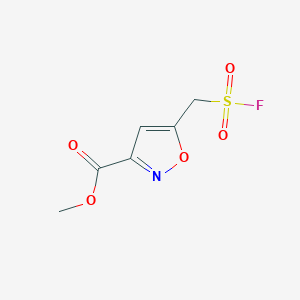
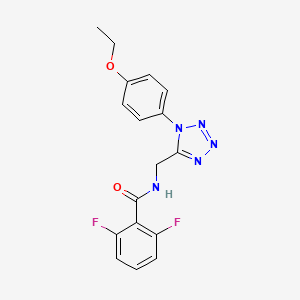
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
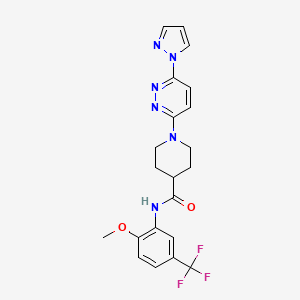
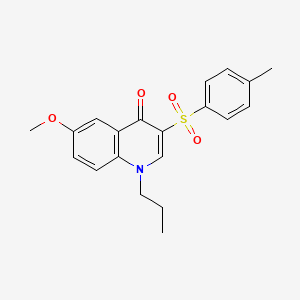
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
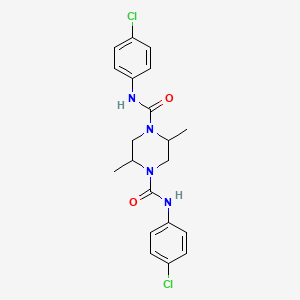
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910135.png)
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
